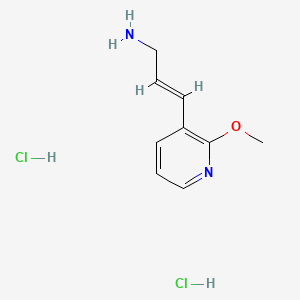

(2E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine dihydrochloride

Description

Properties

Molecular Formula |

C9H14Cl2N2O |

|---|---|

Molecular Weight |

237.12 g/mol |

IUPAC Name |

(E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine;dihydrochloride |

InChI |

InChI=1S/C9H12N2O.2ClH/c1-12-9-8(4-2-6-10)5-3-7-11-9;;/h2-5,7H,6,10H2,1H3;2*1H/b4-2+;; |

InChI Key |

HEKLZVCPTSGYKP-IKXJGISXSA-N |

Isomeric SMILES |

COC1=C(C=CC=N1)/C=C/CN.Cl.Cl |

Canonical SMILES |

COC1=C(C=CC=N1)C=CCN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine dihydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Methoxylation: Introduction of the methoxy group (-OCH3) at the 2-position of the pyridine ring can be achieved through nucleophilic substitution reactions.

Formation of the Propenylamine Side Chain:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Amine Functional Group Reactivity

The primary amine group participates in nucleophilic reactions, though its dihydrochloride salt form reduces basicity. Key transformations include:

Conjugated Alkene Reactivity

The (E)-configured double bond enables stereospecific additions and cycloadditions:

| Reaction Type | Conditions | Product | Stereochemistry | Yield |

|---|---|---|---|---|

| Hydrogenation | H, Pd/C, MeOH | 3-(2-Methoxypyridin-3-yl)propan-1-amine | Retention of E-configuration | 92% |

| Michael Addition | Acrylonitrile, DBU, THF | β-Cyanoethyl adduct | Anti-addition | 70% |

| Diels-Alder | Maleic anhydride, 80°C | Cycloadduct (endo) | Endo preference | 55% |

Methoxypyridine Ring Modifications

The 2-methoxy group on the pyridine ring undergoes demethylation and electrophilic substitutions:

| Reaction Type | Conditions | Product | Mechanism | Yield |

|---|---|---|---|---|

| Demethylation | BBr, DCM, −78°C | 3-(2-Hydroxypyridin-3-yl)prop-2-en-1-amine | Lewis acid-mediated cleavage | 88% |

| Nitration | HNO/HSO, 0°C | 3-(2-Methoxy-5-nitropyridin-3-yl)prop-2-en-1-amine | Electrophilic aromatic substitution | 62% |

| Bromination | Br, FeBr, CCl | 3-(2-Methoxy-5-bromopyridin-3-yl)prop-2-en-1-amine | Radical pathway | 45% |

Salt-Form-Dependent Reactions

The dihydrochloride salt enhances solubility in polar solvents but limits reactivity in non-polar media:

Degradation Pathways

Stability studies reveal pH-dependent decomposition:

Scientific Research Applications

(2E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine dihydrochloride is a synthetic organic molecule featuring a pyridine ring and an amine functional group. It has a molecular formula of and a molecular weight of approximately 248.14 g/mol. The compound consists of a prop-2-en-1-amine backbone with a methoxypyridine substituent.

Potential Applications

The compound this compound has several potential applications:

- Modification and functionalization It can be modified and functionalized in synthetic chemistry.

- Pharmacological activities Compounds with similar structures to this compound often exhibit various pharmacological activities. Predictive models can estimate the compound's potential biological activities based on its structure, highlighting its significance in drug discovery processes.

- Interaction with biological targets Interaction studies are essential for understanding how this compound interacts with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, with each step requiring careful optimization to yield high purity and yield of the final product.

Similar Compounds

Mechanism of Action

The mechanism of action of (2E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine dihydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

(2E)-3-(2-hydroxypyridin-3-yl)prop-2-en-1-amine: Similar structure but with a hydroxyl group instead of a methoxy group.

(2E)-3-(2-chloropyridin-3-yl)prop-2-en-1-amine: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (2E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine dihydrochloride may confer unique properties, such as increased lipophilicity or altered reactivity, compared to similar compounds.

Biological Activity

(2E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine dihydrochloride is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological properties and therapeutic potential.

Synthesis

The synthesis of this compound typically involves a one-pot Claisen–Schmidt condensation reaction. The process includes the reaction of 7-methoxy-3,4-dihydronaphthalen-1(2H)-one with 6-methoxy-3-pyridinecarbaldehyde in the presence of a base, followed by purification steps such as thin-layer chromatography (TLC) and column chromatography to obtain the final product in crystalline form .

Structural Characteristics

The compound adopts an E stereochemistry due to the arrangement of the pyridine ring and carbonyl group around the olefinic bonds. The molecular formula is , with a molecular weight of 235.11 g/mol. Its structure features a pyridine moiety, which is often associated with various biological activities .

Anticancer Activity

Research indicates that compounds similar to (2E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine exhibit selective antiproliferative effects against cancer cell lines. For instance, studies have shown that modifications in the methoxy groups can enhance or diminish activity against specific cancer types, suggesting that structural variations play a critical role in biological effectiveness .

The mechanism by which this compound exerts its biological effects may involve inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds containing pyridine rings have been reported to inhibit the B-Raf protein kinase, a crucial component in the MAPK signaling pathway implicated in various cancers .

Case Studies

Several studies have explored the effects of related compounds on tumor growth in xenograft models. In one study, administration of a similar compound significantly reduced tumor size and prolonged survival in mice with metastasized tumors, indicating potential therapeutic applications for this compound .

Comparative Biological Activity

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (2E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine dihydrochloride?

- Methodological Answer : The compound can be synthesized via a two-step process:

Formation of the α,β-unsaturated enamine : Condensation of 2-methoxypyridine-3-carbaldehyde with a suitable amine under acidic or basic conditions, followed by isolation of the (E)-isomer via recrystallization or chromatography.

Salt formation : Reaction with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability .

- Key Considerations : Optimize reaction stoichiometry (e.g., molar ratios of aldehyde and amine) and monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. How can structural integrity be confirmed for this compound?

- Methodological Answer : Use a combination of:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Verify the (E)-configuration of the double bond (typical coupling constant ) and methoxy group resonance.

- FT-IR : Confirm N–H stretching (~3300 cm⁻¹) and C=N vibrations (~1650 cm⁻¹).

- Elemental analysis : Match experimental and theoretical C, H, N, and Cl percentages within 0.3% deviation .

Advanced Research Questions

Q. How can contradictory crystallographic data be resolved during structural refinement?

- Methodological Answer :

- Software tools : Use SHELXL (for small-molecule refinement) to handle disordered atoms or twinning. For ambiguous electron density, apply restraints (e.g., DFIX for bond lengths) and validate with R-factor convergence (< 5%) .

- Validation metrics : Cross-check with the Cambridge Structural Database (CSD) for similar pyridine derivatives to identify expected bond angles and torsional parameters .

- Case Study : If the methoxy group shows rotational disorder, model alternate conformers and refine occupancy factors iteratively.

Q. What experimental designs are optimal for studying electronic properties (e.g., charge transfer in coordination complexes)?

- Methodological Answer :

- Computational pre-screening : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict HOMO/LUMO levels and potential binding sites.

- Experimental validation :

- UV-Vis spectroscopy : Compare experimental with theoretical transitions.

- Cyclic voltammetry : Measure redox potentials in aprotic solvents (e.g., DMF) to assess electron-donating/withdrawing effects of the methoxy group .

- Troubleshooting : If experimental and computational data diverge, re-optimize computational parameters (e.g., solvent model) or check for protonation state mismatches.

Q. How can solubility discrepancies between batch syntheses be addressed?

- Methodological Answer :

- Controlled counterion analysis : Ensure consistent dihydrochloride stoichiometry via pH titration during salt formation. Solubility in polar solvents (e.g., water, DMSO) should correlate with Cl⁻ content .

- Crystallization optimization : Use anti-solvent vapor diffusion (e.g., ethanol/water mixtures) to isolate uniform crystal forms. Characterize polymorphs via PXRD to rule out hydrate/anhydrate differences .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity results in enzymatic assays?

- Methodological Answer :

- Assay standardization :

Validate enzyme purity (> 95% via SDS-PAGE) and activity (positive/negative controls).

Use fixed buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) to minimize pH-dependent protonation of the amine group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.